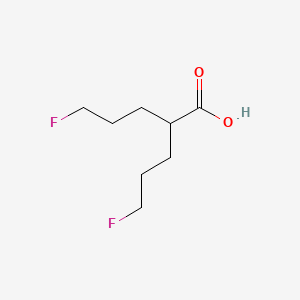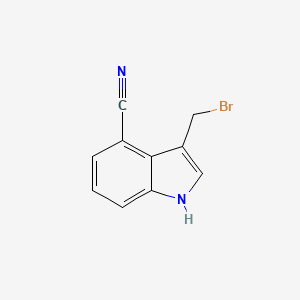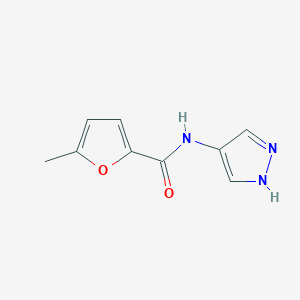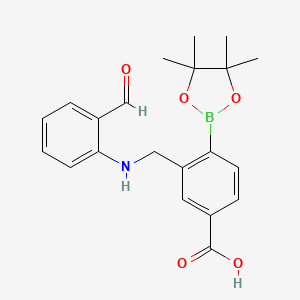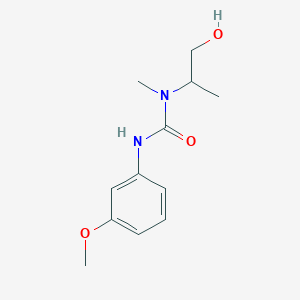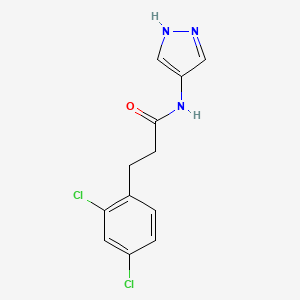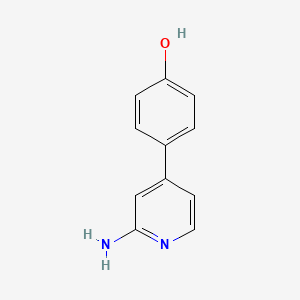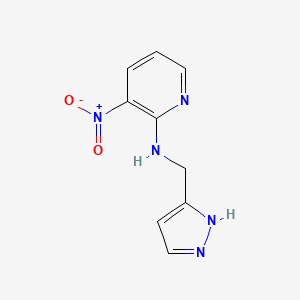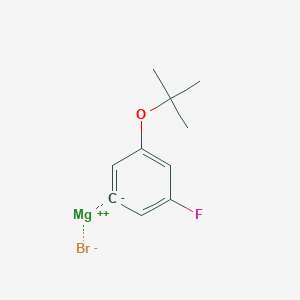![molecular formula C8H13NO B14896272 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach is the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides. This method involves direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, proceeding stereoselectively to form the trans derivative . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-mediated cyclopropanation domino reactions of chain enynes. This strategy is favored for its scalability and substrate scope, relying on in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts for cyclopropanation reactions . Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or esters, while reduction reactions typically produce alcohols.
Applications De Recherche Scientifique
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one has a wide range of scientific research applications:
Industry: The compound is used in the development of bioactive compounds and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a potent μ-opioid receptor antagonist, which is useful in the treatment of pruritus . It also inhibits ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) . The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a different substitution pattern, commonly used in pharmaceuticals and natural products .
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]: These compounds have shown potential as antitumor agents and have similar structural features .
Uniqueness
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
5-propan-2-yl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H13NO/c1-5(2)8-3-6(8)7(10)9-4-8/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
YOQVUTPDNQZAPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CC1C(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


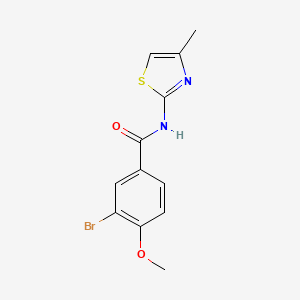
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)



